
1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea” is a chemical compound with the linear formula C15H13N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has a unique structure that enables investigations into various fields, including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular weight of “1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea” is 283.354 . The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Wissenschaftliche Forschungsanwendungen
Anthelmintic Applications
Derivatives of benzothiazolyl-ureas have shown promising anthelmintic activity. The study by Sarkar et al. (2013) focused on the synthesis of novel derivatives exhibiting significant anthelmintic efficacy against Perituma posthuma, comparable to the standard drug Albendazole. The modifications of the heterocyclic ring structure were crucial for enhancing activity, indicating the potential for developing effective anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).
Enzyme Inhibition
Pejchal et al. (2011) synthesized a series of phenyl ureas with benzothiazole derivatives that showed excellent inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), enzymes critical in the breakdown of acetylcholine. This suggests a potential application in the treatment of diseases related to neurotransmitter degradation, such as Alzheimer’s disease (Pejchal, Štěpánková, & Drabina, 2011).
Anticonvulsant Properties
Siddiqui et al. (2009) explored the anticonvulsant and toxicity evaluation of newly synthesized urea compounds with benzothiazole moieties. Certain compounds exhibited 100% protection in the Maximal Electroshock Seizure (MES) test without displaying neurotoxicity or hepatotoxicity at the dose tested, highlighting their potential as anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).
Antimicrobial and Anticancer Activity
Novel urea derivatives with benzothiazole and other heterocyclic substituents have been synthesized and tested for their antimicrobial and anticancer activities. Shankar et al. (2017) reported that certain synthesized compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungal pathogens. Additionally, preliminary cytotoxicity studies indicated promising anticancer activity against cervical cancer cell lines (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its anti-inflammatory effects could be mediated via inhibition of cyclo-oxygenase pathways .
Biochemical Pathways
The compound 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea may affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation . The compound’s potential anti-inflammatory effects suggest that it may inhibit this pathway, thereby reducing the production of these inflammatory mediators .
Result of Action
Based on the potential anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may reduce inflammation and pain .
Eigenschaften
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDBPQJEWAFHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




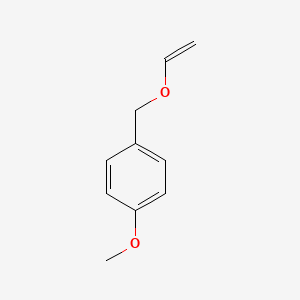
![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)
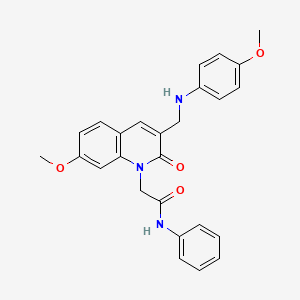

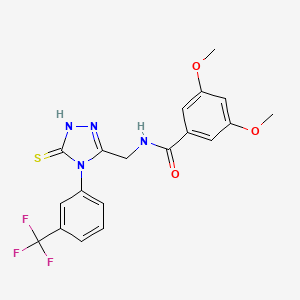
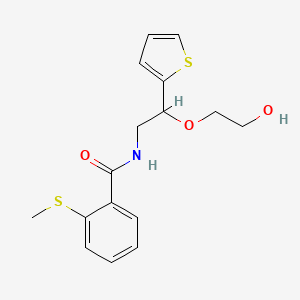

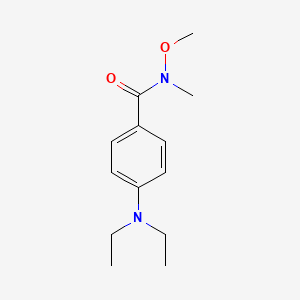
![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)